(3E)-3-Hexene-1,6-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

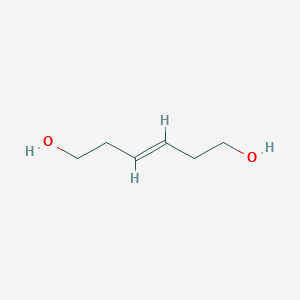

(3E)-3-Hexene-1,6-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexene backbone The “3E” designation indicates the presence of a double bond between the third and fourth carbon atoms in the E (trans) configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (3E)-3-Hexene-1,6-diol can be synthesized through several methods, including:

Hydroboration-Oxidation: This method involves the hydroboration of 3-hexene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex, followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the diol.

Epoxidation and Ring-Opening: Another approach is the epoxidation of 3-hexene to form an epoxide, which is then opened using a nucleophile such as water or an alcohol under acidic or basic conditions to produce the diol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form hexane-1,6-diol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.

Major Products:

Oxidation: Hexane-1,6-dial, hexane-1,6-dioic acid.

Reduction: Hexane-1,6-diol.

Substitution: Hexane-1,6-dichloride, hexane-1,6-dibromide.

Applications De Recherche Scientifique

(3E)-3-Hexene-1,6-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.

Biology: Investigated for its potential role in biological systems, including as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its bifunctional nature.

Mécanisme D'action

The mechanism of action of (3E)-3-Hexene-1,6-diol involves its interaction with various molecular targets and pathways:

Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.

Double Bond: The double bond can participate in addition reactions, leading to the formation of new compounds with potential biological activity.

Pathways: The compound may influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes.

Comparaison Avec Des Composés Similaires

1,6-Hexanediol: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.

3-Hexene-1-ol: Contains only one hydroxyl group, resulting in different chemical properties and reactivity.

Hexane-1,6-diol:

Uniqueness: (3E)-3-Hexene-1,6-diol is unique due to the presence of both a double bond and two hydroxyl groups, providing a combination of reactivity and functionality that is not found in its similar compounds. This makes it a versatile compound for various synthetic and research applications.

Activité Biologique

(3E)-3-Hexene-1,6-diol is an organic compound characterized by its two hydroxyl (-OH) groups and a double bond in the trans configuration. Its molecular formula is C6H12O2. This diol has garnered interest in various fields, including organic synthesis, biology, and medicine, due to its unique structural features that confer distinct biological activities.

Structural Features and Synthesis

The structural composition of this compound allows for significant reactivity. The presence of hydroxyl groups facilitates hydrogen bonding with biological molecules, while the double bond enables participation in addition reactions. This dual functionality positions the compound as a versatile precursor in organic synthesis.

Synthesis Methods:

- Hydroboration-Oxidation: Involves hydroborating 3-hexene followed by oxidation using hydrogen peroxide and sodium hydroxide.

- Epoxidation and Ring-Opening: Epoxidation of 3-hexene followed by nucleophilic attack with water or alcohol under acidic conditions.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds and engage in addition reactions. These interactions can influence the structure and function of various biomolecules:

- Hydroxyl Groups: Facilitate interactions with proteins and nucleic acids, potentially altering their conformation and activity.

- Double Bond: Can react with electrophiles or participate in polymerization processes, leading to the formation of biologically relevant compounds.

Potential Applications

Research suggests that this compound may have applications in:

- Antimicrobial Activity: Preliminary studies indicate potential efficacy against certain pathogens.

- Anti-inflammatory Properties: Its structural features may allow it to modulate inflammatory pathways.

- Organic Synthesis: Serves as a building block for various bioactive compounds.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1,6-Hexanediol | Two hydroxyl groups; no double bond | Less reactive due to lack of a double bond |

| 3-Hexene-1-ol | One hydroxyl group; contains a double bond | Different reactivity profile due to fewer functional groups |

| Hexane-1,6-diol | Two hydroxyl groups; no double bond | Similar functionality but less reactive |

Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited moderate inhibitory activity against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could downregulate pro-inflammatory cytokines in human cell lines. This suggests a possible mechanism for its anti-inflammatory effects, warranting further investigation into its therapeutic potential.

Propriétés

IUPAC Name |

(E)-hex-3-ene-1,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSXXXZZOZFTPR-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)/C=C/CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.